2-(1-Piperazinyl)pyrimidine 2-(1-Piperazinyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 20980-22-7
VCID: VC0196300
InChI: InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2
SMILES: C1CN(CCN1)C2=NC=CC=N2
Molecular Formula: C8H12N4
Molecular Weight: 164.21 g/mol

2-(1-Piperazinyl)pyrimidine

CAS No.: 20980-22-7

VCID: VC0196300

Molecular Formula: C8H12N4

Molecular Weight: 164.21 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-(1-Piperazinyl)pyrimidine - 20980-22-7

Description

2-(1-Piperazinyl)pyrimidine, also known as 1-(2-Pyrimidinyl)piperazine (1-PP, 1-PmP), is a chemical compound belonging to the piperazine derivative class . It functions as an antagonist of α2-adrenergic receptors . Additionally, it acts as an active metabolite of several azapirones, including buspirone . The cytochrome P450 (CYP) isoform CYP3A4 transforms buspirone into 2-(1-Piperazinyl)pyrimidine within human liver microsomes .

This compound has demonstrated several pharmacological effects. In rats, it inhibits the reduction of gastrointestinal transit induced by clonidine and exhibits anxiolytic-like activity by increasing drinking in the Vogel punished drinking task . Electrophysiological studies in rats indicate that 2-(1-Piperazinyl)pyrimidine reduces the amplitude of electrically stimulated excitatory post-synaptic potentials (EPSPs) in the hippocampal CA1 region, an effect that can be blocked by the serotonin (5-HT) receptor subtype 5-HT1A antagonist spiroxatrine . It has also been used as a phosphopeptide derivatization agent .

Several pyrimidinylpiperazine derivatives are drugs, including anxiolytics such as buspirone, eptapirone, gepirone, ipsapirone, revospirone, umespirone, and zalospirone, anticancer agent such as dasatinib, antiparkinsonian agent such as piribedil, and neuroprotective agent such as tirilazad . 2-(1-Piperazinyl)pyrimidine is a common metabolite of most of the listed agents .

CAS No. 20980-22-7
Product Name 2-(1-Piperazinyl)pyrimidine
Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
IUPAC Name 2-piperazin-1-ylpyrimidine
Standard InChI InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2
Standard InChIKey MRBFGEHILMYPTF-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=NC=CC=N2
Canonical SMILES C1CN(CCN1)C2=NC=CC=N2
Appearance colourless liquid
Purity > 95%
Synonyms 1-(2-pyrimidinyl)piperazine
1-pyrimidinylpiperazine
MJ 13653
MJ-13653
PubChem Compound 88747
Last Modified Aug 15 2023

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